N-(2,5-difluorophenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
Description
N-(2,5-difluorophenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and a substituted oxadiazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C22H22F2N4O2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-2-4-16(5-3-14)21-26-20(30-27-21)12-15-8-10-28(11-9-15)22(29)25-19-13-17(23)6-7-18(19)24/h2-7,13,15H,8-12H2,1H3,(H,25,29) |
InChI Key |
KDBCKECIHNRXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final coupling of the oxadiazole moiety with the piperidine ring can be performed using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
- N-(2,5-difluorophenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
Uniqueness
The uniqueness of N-(2,5-difluorophenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, binding affinity, and overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
